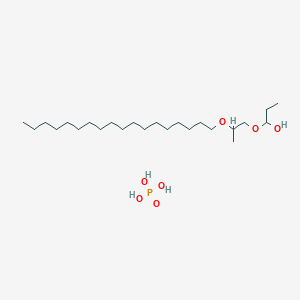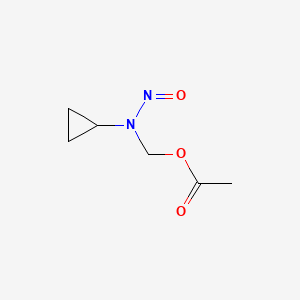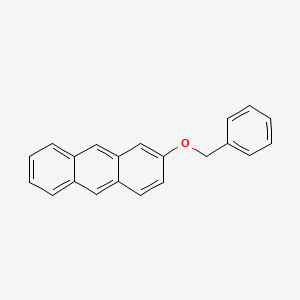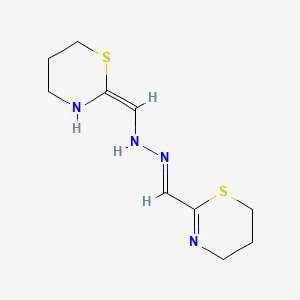
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is a complex organic compound that combines the properties of an alcohol and a phosphoric acid. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphoric acid group, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid typically involves the reaction of 1-propanol with octadecoxypropane in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps including protonation, nucleophilic attack, and deprotonation, ultimately forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Phosphorus trichloride or sulfuric acid.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid membranes, altering their properties and affecting membrane-bound proteins and enzymes. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the long alkyl chain and phosphoric acid group.
Octadecoxypropane: Contains the long alkyl chain but lacks the hydroxyl and phosphoric acid groups.
Phosphoric Acid: Contains the phosphoric acid group but lacks the long alkyl chain and hydroxyl group.
Uniqueness
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic phosphoric acid group. This dual nature allows it to function as an effective surfactant and emulsifier, making it valuable in various applications .
Propriétés
Numéro CAS |
94586-68-2 |
|---|---|
Formule moléculaire |
C24H53O7P |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
1-(2-octadecoxypropoxy)propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H50O3.H3O4P/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-23(3)22-27-24(25)5-2;1-5(2,3)4/h23-25H,4-22H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
RTJODWBNTCYBJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(C)COC(CC)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)


![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)

![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)


